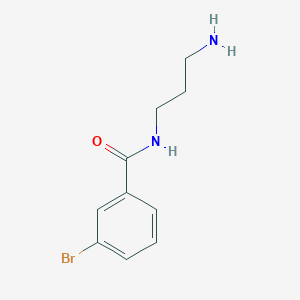

![molecular formula C11H14N2O B3198725 3-[(Cyclopropylamino)methyl]benzamide CAS No. 1016509-30-0](/img/structure/B3198725.png)

3-[(Cyclopropylamino)methyl]benzamide

Übersicht

Beschreibung

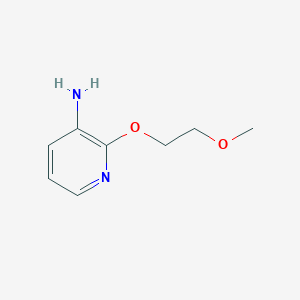

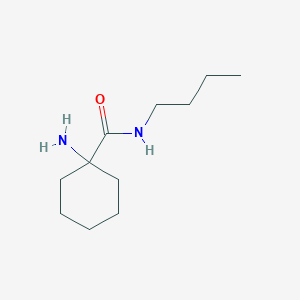

3-[(Cyclopropylamino)methyl]benzamide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24166 . It is a powder in physical form .

Synthesis Analysis

The synthesis of benzamides, including 3-[(Cyclopropylamino)methyl]benzamide, can be achieved through the direct condensation of benzoic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI code for 3-[(Cyclopropylamino)methyl]benzamide is1S/C11H14N2O/c12-11(14)9-3-1-2-8(6-9)7-13-10-4-5-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Benzamide compounds, including “3-[(Cyclopropylamino)methyl]benzamide”, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents, which makes them useful in combating oxidative stress .

Antibacterial Activity

These compounds have also demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential use in the development of new antibacterial agents .

Anti-inflammatory and Analgesic Activity

Benzamides have been reported to possess anti-inflammatory and analgesic properties . This could make “3-[(Cyclopropylamino)methyl]benzamide” a candidate for further research in pain management and inflammation treatment .

Anti-tumor Activity

There is evidence to suggest that benzamides can exhibit anti-tumor activity . This opens up the possibility of “3-[(Cyclopropylamino)methyl]benzamide” being used in cancer research and potentially in the development of new cancer treatments .

Terahertz Tagging Applications

Substituted heterocyclic compounds and/or aromatic compounds containing amide groups, like “3-[(Cyclopropylamino)methyl]benzamide”, can exhibit resonance in the range of 0.1-10 THz . This property can be utilized in terahertz tagging applications, such as authentication of a product .

Industrial Applications

Amide compounds are broadly used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . The unique properties of “3-[(Cyclopropylamino)methyl]benzamide” could potentially be harnessed in these industries .

Safety and Hazards

The safety information for 3-[(Cyclopropylamino)methyl]benzamide indicates that it may be harmful if swallowed and may cause certain health hazards . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray . In case of inadequate ventilation, respiratory protection should be worn .

Zukünftige Richtungen

Benzamides, including 3-[(Cyclopropylamino)methyl]benzamide, have potential applications in various fields, including the pharmaceutical, paper, and plastic industries . They are also used as intermediate products in the synthesis of therapeutic agents . Future research could focus on exploring these applications further and developing new synthetic methods for this type of compounds .

Eigenschaften

IUPAC Name |

3-[(cyclopropylamino)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)9-3-1-2-8(6-9)7-13-10-4-5-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOFEWXXDYXBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyclopropylamino)methyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B3198649.png)

![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)

![1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198729.png)